molecular formula C14H11N5O3 B2942767 6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine CAS No. 450346-38-0

6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine

Cat. No.: B2942767
CAS No.: 450346-38-0
M. Wt: 297.274
InChI Key: PANINZRKMNYDFF-UHFFFAOYSA-N
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Description

6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine is a complex organic compound that features a quinoline moiety linked to a nitropyrimidine structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine typically involves multiple steps, starting with the preparation of the quinoline and pyrimidine precursors. One common method involves the following steps:

    Preparation of 2-Methylquinoline: This can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Formation of 8-Hydroxy-2-Methylquinoline: This intermediate is obtained by hydroxylation of 2-methylquinoline.

    Synthesis of 5-Nitropyrimidin-4-amine: This can be prepared by nitration of pyrimidine followed by amination.

    Coupling Reaction: The final step involves the coupling of 8-hydroxy-2-methylquinoline with 5-nitropyrimidin-4-amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline or pyrimidine derivatives.

Scientific Research Applications

6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Similar in structure but with an acetohydrazide group instead of a nitropyrimidine.

    8-Hydroxyquinoline: Lacks the pyrimidine moiety but shares the quinoline structure.

    5-Nitropyrimidine: Contains the nitropyrimidine structure but lacks the quinoline moiety.

Uniqueness

6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine is unique due to the combination of the quinoline and nitropyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

6-(2-methylquinolin-8-yl)oxy-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-8-5-6-9-3-2-4-10(11(9)18-8)22-14-12(19(20)21)13(15)16-7-17-14/h2-7H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANINZRKMNYDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=NC=NC(=C3[N+](=O)[O-])N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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